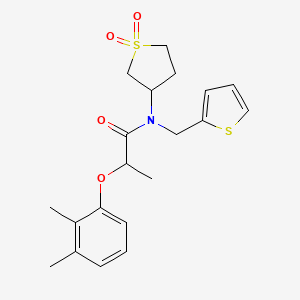

2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)propanamide

CAS No.:

Cat. No.: VC16288547

Molecular Formula: C20H25NO4S2

Molecular Weight: 407.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H25NO4S2 |

|---|---|

| Molecular Weight | 407.6 g/mol |

| IUPAC Name | 2-(2,3-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-(thiophen-2-ylmethyl)propanamide |

| Standard InChI | InChI=1S/C20H25NO4S2/c1-14-6-4-8-19(15(14)2)25-16(3)20(22)21(12-18-7-5-10-26-18)17-9-11-27(23,24)13-17/h4-8,10,16-17H,9,11-13H2,1-3H3 |

| Standard InChI Key | OMLYKVAXWAKXKB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=CC=C1)OC(C)C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3)C |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a propanamide backbone (CH3CH2CONH-) with three critical substituents:

-

2-(2,3-Dimethylphenoxy) group: A phenyl ring substituted with methyl groups at the 2- and 3-positions, linked via an ether bond to the propanamide’s α-carbon.

-

N-(1,1-Dioxidotetrahydrothiophen-3-yl): A saturated tetrahydrothiophene ring sulfonated at the 1- and 1'-positions, attached to the amide nitrogen.

-

N-(Thiophen-2-ylmethyl): A thiophene ring connected via a methylene group to the same amide nitrogen.

This trifunctional design combines aromatic, heterocyclic, and sulfone motifs, which collectively influence its physicochemical behavior .

Computed Physicochemical Properties

Predicted properties using QSAR models and analog comparisons include:

The moderate LogP value suggests balanced lipophilicity, potentially favoring blood-brain barrier penetration .

Synthetic Pathways and Challenges

Theoretical Synthesis Route

While no published synthesis exists for this compound, a plausible route involves:

-

Core Formation: Coupling 2-(2,3-dimethylphenoxy)propanoic acid with a diamine precursor containing the tetrahydrothiophene sulfone and thiophenmethyl groups.

-

Sulfonation: Oxidation of tetrahydrothiophene to its 1,1-dioxide derivative using hydrogen peroxide or oxone.

-

Amide Bond Formation: Employing carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the acid and amine components .

Key challenges include steric hindrance from the bulky N-substituents and ensuring regioselectivity during sulfonation.

Comparative Analysis with Analogous Compounds

Compounds like 2-(2,3-dimethylphenoxy)-N-phenylpropanamide (CAS 65316-52-1) share the phenoxy-propanamide core but lack the sulfone and thiophene groups . The addition of these moieties in the target compound likely enhances metabolic stability and target binding affinity.

Applications in Materials Science

The compound’s conjugated π-system (phenoxy and thiophene groups) and sulfone’s electron-withdrawing effects suggest utility in:

-

Organic Semiconductors: As a dopant for hole-transport layers in OLEDs.

-

Polymer Additives: Enhancing thermal stability in sulfone-containing polymers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume